molecular formula C7H15N3O B3081527 4-(Aminomethyl)piperidine-1-carboxamide CAS No. 1104937-84-9

4-(Aminomethyl)piperidine-1-carboxamide

Cat. No.: B3081527
CAS No.: 1104937-84-9
M. Wt: 157.21 g/mol
InChI Key: ANQCUKIBMRTAFD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidine-1-carboxamide is an organic compound with the molecular formula C7H15N3O It features a piperidine ring substituted with an aminomethyl group and a carboxamide group

Scientific Research Applications

4-(Aminomethyl)piperidine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

While the exact mechanism of action for 4-(Aminomethyl)piperidine-1-carboxamide is not fully understood, piperidine derivatives have been found to have significant physiological effects . They have been shown to relieve pain and achieve analgesia in mice .

Safety and Hazards

Safety data sheets suggest that 4-(Aminomethyl)piperidine-1-carboxamide can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing dust, and avoid contact with skin, eyes, and clothing .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis process and exploring the potential applications of 4-(Aminomethyl)piperidine-1-carboxamide in drug design and delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)piperidine-1-carboxamide can be synthesized through several methods. One common approach involves the catalytic hydrogenation of pyridinecarbonitriles. This method typically uses a palladium catalyst and acidic additives to achieve high selectivity and conversion rates . Another method involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of pyridine derivatives. This process is optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidine oxides, and amine derivatives. These products have significant applications in pharmaceuticals and other industries .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-(aminomethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-5-6-1-3-10(4-2-6)7(9)11/h6H,1-5,8H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQCUKIBMRTAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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